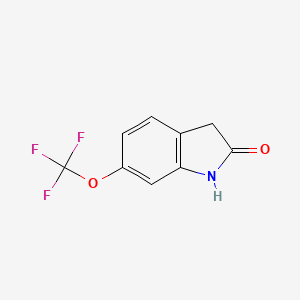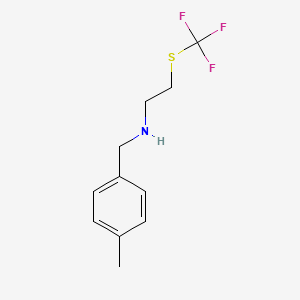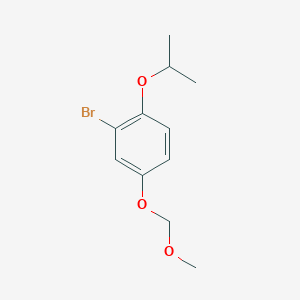
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H15BrO3. It is a derivative of benzene, featuring bromine, isopropoxy, and methoxymethoxy substituents. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxymethoxy groups. One common method includes:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base like potassium carbonate (K2CO3) to introduce the isopropoxy group.
Methoxymethoxylation: Finally, the compound undergoes methoxymethoxylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropoxy and methoxymethoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the substituent groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or de-alkylated products.
Scientific Research Applications
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 2-Bromo-1-methoxy-4-(methoxymethoxy)benzene
- 2-Bromo-4-(methoxymethoxy)-1-methylbenzene
- 4-Bromo-2-isopropoxy-1-methoxybenzene
- 2-Bromo-1,4-bis(methoxymethoxy)benzene
Uniqueness: 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is unique due to the presence of both isopropoxy and methoxymethoxy groups, which confer distinct reactivity and steric properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethoxy)-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-8(2)15-11-5-4-9(6-10(11)12)14-7-13-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
NOTOSWIZHCKFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OCOC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



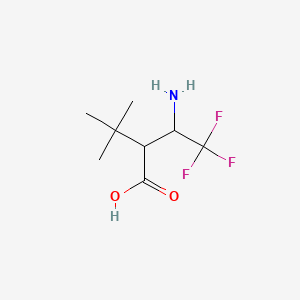
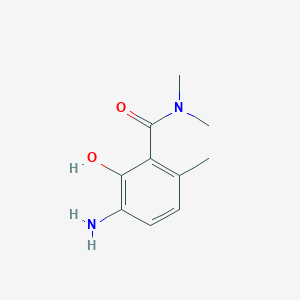
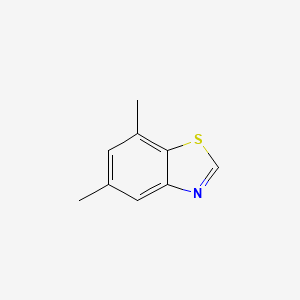

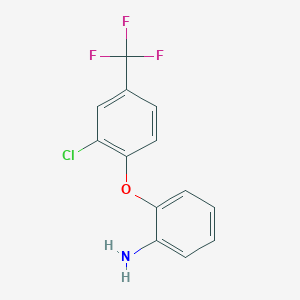
![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)

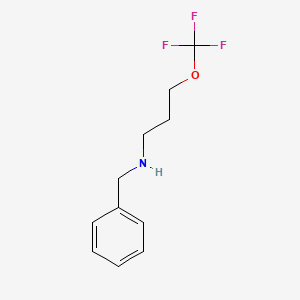
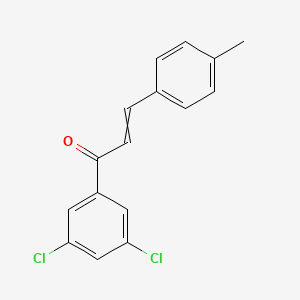
![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
